molecular formula C11H15Cl2N3O B2758121 3'H-Spiro{piperidine-4,1'-pyrrolo[2,3-c]pyridine}-2'-one dihydrochloride CAS No. 2197062-78-3

3'H-Spiro{piperidine-4,1'-pyrrolo[2,3-c]pyridine}-2'-one dihydrochloride

Cat. No.: B2758121
CAS No.: 2197062-78-3
M. Wt: 276.16
InChI Key: RMZDMXCGECEOEE-UHFFFAOYSA-N
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Description

3’H-Spiro{piperidine-4,1’-pyrrolo[2,3-c]pyridine}-2’-one dihydrochloride is a complex organic compound featuring a spiro structure, which is a unique arrangement where two rings are connected through a single atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural novelty.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’H-Spiro{piperidine-4,1’-pyrrolo[2,3-c]pyridine}-2’-one dihydrochloride typically involves multistep organic reactions. One common method includes the condensation of amino cyclohexane derivatives with benzaldehyde, followed by cyclization to form the spiro structure . The reaction conditions often involve the use of ethanol as a solvent and sodium ethoxide as a base, with the mixture being stirred and heated under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process may involve crystallization or chromatography techniques to obtain the pure dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

3’H-Spiro{piperidine-4,1’-pyrrolo[2,3-c]pyridine}-2’-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens or nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 3’H-Spiro{piperidine-4,1’-pyrrolo[2,3-c]pyridine}-2’-one dihydrochloride involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. The spiro structure allows for unique interactions with biological molecules, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’H-Spiro{piperidine-4,1’-pyrrolo[2,3-c]pyridine}-2’-one dihydrochloride is unique due to its specific spiro arrangement and the combination of piperidine and pyrrolo[2,3-c]pyridine rings

Properties

IUPAC Name

spiro[1H-pyrrolo[2,3-c]pyridine-3,4'-piperidine]-2-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.2ClH/c15-10-11(2-5-12-6-3-11)8-1-4-13-7-9(8)14-10;;/h1,4,7,12H,2-3,5-6H2,(H,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZDMXCGECEOEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(C=NC=C3)NC2=O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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